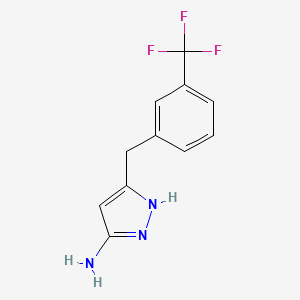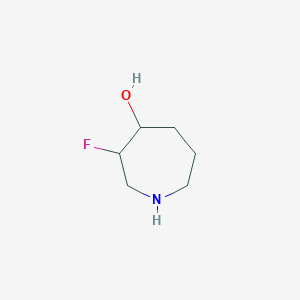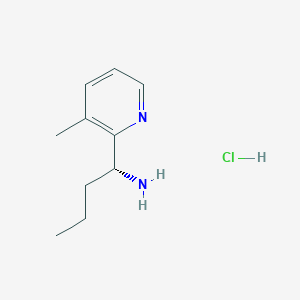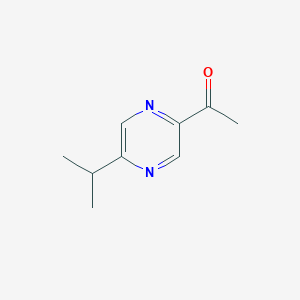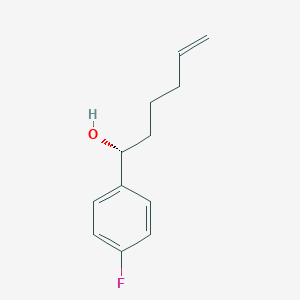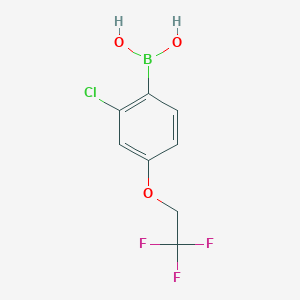
(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BClF3O3 and a molecular weight of 254.40 g/mol . This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid typically involves the reaction of 2-chloro-4-bromophenol with 2,2,2-trifluoroethanol in the presence of a base, followed by borylation using a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and other medical applications.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The trifluoroethoxy group enhances the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-Chlorophenylboronic acid
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Uniqueness
(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the presence of both chloro and trifluoroethoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C8H7BClF3O3 |
|---|---|
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
[2-chloro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BClF3O3/c10-7-3-5(16-4-8(11,12)13)1-2-6(7)9(14)15/h1-3,14-15H,4H2 |
InChI-Schlüssel |
NZCFZJBSJZLAOV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)OCC(F)(F)F)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041328.png)

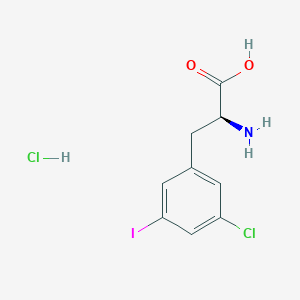
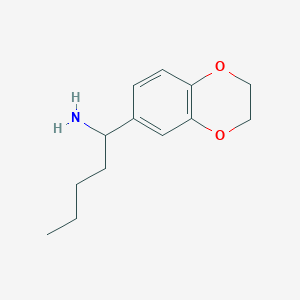
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041343.png)
